4-异丙基嘧啶-5-硼酸

描述

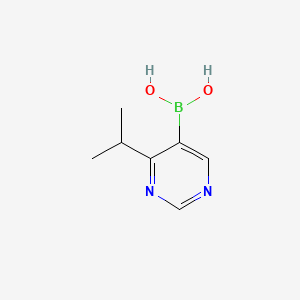

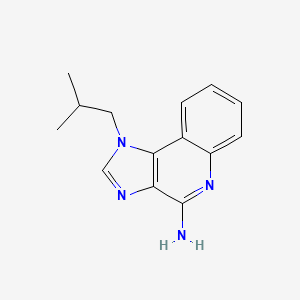

4-Isopropylpyrimidine-5-boronic acid is a chemical compound that falls within the category of organoboron compounds, which are of significant interest in organic synthesis and medicinal chemistry due to their utility in various chemical reactions, including the Suzuki cross-coupling. These compounds are known for their ability to form stable, crystalline structures and participate in the formation of new chemical libraries through palladium-catalyzed coupling reactions.

Synthesis Analysis

The synthesis of related halopyridinylboronic acids and esters has been described, where regioselective halogen-metal exchange reactions are employed using n-butyllithium followed by quenching with triisopropylborate. This method starts from appropriately substituted dihalopyridines and leads to the formation of single regioisomeric boronic acid or ester products . Although the specific synthesis of 4-isopropylpyrimidine-5-boronic acid is not detailed in the provided papers, the general methodology can be inferred to be applicable to the synthesis of this compound.

Molecular Structure Analysis

While the molecular structure of 4-isopropylpyrimidine-5-boronic acid is not directly reported, a related organoboron compound, 4-isopropylidene-2,5,5-triphenyl-1,3-dioxa-4-azonia-2-bora-5-boratacyclopentane, has been structurally characterized. This compound exhibits a nearly planar five-membered B—O—B—O—N ring with both trigonal planar and tetrahedral boron atoms, indicating the versatility of boron's coordination in these structures . This information provides insight into the potential geometry and bonding environment that might be expected for 4-isopropylpyrimidine-5-boronic acid.

Chemical Reactions Analysis

The boronic acids and esters synthesized in the methods described are capable of undergoing palladium-catalyzed cross-coupling reactions with aryl halides. This is a cornerstone reaction in the synthesis of complex organic molecules, including the construction of pyridine libraries, which are of great interest in pharmaceutical research . The ability to undergo such reactions suggests that 4-isopropylpyrimidine-5-boronic acid would also be a suitable candidate for these types of chemical transformations.

Physical and Chemical Properties Analysis

The physical properties of these boronic acids and esters generally include stability and crystallinity, which are advantageous for isolation and characterization. The chemical properties are highlighted by their reactivity in cross-coupling reactions, which is a key feature of boronic acids. The specific physical and chemical properties of 4-isopropylpyrimidine-5-boronic acid would need to be determined experimentally, but it is likely to share similar characteristics with the compounds described in the papers .

科学研究应用

化学传感器和生物检测

硼酸,包括 4-异丙基嘧啶-5-硼酸,因其在选择性荧光化学传感器开发中的潜在应用而被广泛研究。这些化学传感器对于检测生物活性物质至关重要,这对于疾病预防、诊断和治疗至关重要。硼酸与顺式-1,2-或 1,3-二醇的相互作用机制允许形成五元或六元环,这有助于探测碳水化合物和生物活性物质。这种机制促进了硼酸传感器在各种分析物(如碳水化合物、L-多巴胺、氟化物、铜离子、汞离子和过氧化氢)方面的重大进步,突出了它们在生物检测和监测中的重要性 (Huang 等人,2012)。

传感应用

硼酸在传感应用中的实用性值得注意。它们与二醇和强路易斯碱(如氟化物或氰化物阴离子)的相互作用导致它们在各种传感应用中得到广泛使用。这些应用可以从均相分析到异相检测,无论是在传感材料的界面还是在本体样品中。硼酸与二醇的关键相互作用也使其能够用于生物标记、蛋白质操作和修饰、分离以及治疗剂的开发,展示了硼酸在传感和其他应用中的多功能性 (Lacina 等人,2014)。

铃木-宫浦交叉偶联反应

硼酸的一个有趣应用是在铃木-宫浦交叉偶联反应中,它们作为关键试剂。例如,5-(4-溴苯基)-4,6-二氯嘧啶使用钯催化剂与几种芳基/杂芳基硼酸(包括 4-异丙基嘧啶-5-硼酸)进行芳基化。该过程产生了新的嘧啶类似物,优化了条件以获得良好的产率。此类反应不仅强调了硼酸在合成嘧啶类似物中的用途,还突出了它们在推进有机合成和药物化学研究中的作用 (Malik 等人,2020)。

DNA 修饰和生物医学应用

硼酸,包括 4-异丙基嘧啶-5-硼酸,已在生物医学应用中显示出潜力,例如 DNA 修饰。合成了硼酸标记的胸苷三磷酸 (B-TTP),并通过酶聚合有效地将其整合到 DNA 中。这种整合到 DNA 中可以产生具有各种生物学功能的分子,证明了硼酸在通过体外选择创建基于 DNA 的凝集素模拟物中的适用性,从而为生物技术和治疗开发开辟了新途径 (Lin 等人,2007)。

作用机制

While the specific mechanism of action for IPBA is not detailed in the search results, boronic acids are known for their ability to form complexes with diols through the formation of covalent bonds . This property of boronic acids has led to their use in a variety of fields, including drug discovery, sensing, and catalysis .

安全和危害

属性

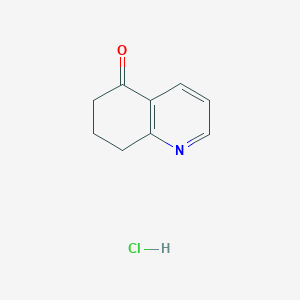

IUPAC Name |

(4-propan-2-ylpyrimidin-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O2/c1-5(2)7-6(8(11)12)3-9-4-10-7/h3-5,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZXLPHORPDPKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CN=C1C(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657445 | |

| Record name | [4-(Propan-2-yl)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

913835-27-5 | |

| Record name | B-[4-(1-Methylethyl)-5-pyrimidinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Propan-2-yl)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B3030431.png)

![(1R,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2,6-dimethoxy-4-[(E)-3-hydroxy-1-propenyl]phenoxy]-1,3-propanediol](/img/structure/B3030437.png)